molecular formula C11H10N2O3 B11809943 Methyl5-amino-3-phenylisoxazole-4-carboxylate

Methyl5-amino-3-phenylisoxazole-4-carboxylate

Cat. No.: B11809943
M. Wt: 218.21 g/mol
InChI Key: DJFFGPQCFMHBQT-UHFFFAOYSA-N
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Description

Methyl5-amino-3-phenylisoxazole-4-carboxylate is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-15-11(14)8-9(13-16-10(8)12)7-5-3-2-4-6-7/h2-6H,12H2,1H3

InChI Key

DJFFGPQCFMHBQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-amino-3-phenylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzoyl chloride with hydroxylamine to form benzohydroxamic acid, which then undergoes cyclization with acetic anhydride to yield the isoxazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Acylation and Amide Formation

The amino group undergoes nucleophilic acylation with activated carbonyl reagents. For example, reactions with carboxylic acid chlorides in the presence of bases yield substituted amides:

Reaction TypeReagents/ConditionsYieldProductSource
AcylationThionyl chloride, 2-picolylamine, NaHCO₃93%5-Methyl-3-phenylisoxazole-4-carboxamide
Amide couplingHBTU, DIPEA, DMF, rt72-93%Trisubstituted isoxazole derivatives

In one protocol, the methyl ester is first converted to an acid chloride using SOCl₂, followed by reaction with amines under basic conditions . Microwave-assisted coupling methods have also been employed to accelerate imine formation .

Ester Hydrolysis and Functionalization

The methyl ester is susceptible to hydrolysis, enabling access to carboxylic acid derivatives:

Reaction TypeConditionsYieldApplicationSource
Acid hydrolysisLiOH·H₂O, THF/MeOH/H₂O85%Carboxylic acid for further coupling
Chloride formation(COCl)₂, DMAP, pyridine90%Intermediate for nucleophilic reactions

The carboxylic acid derivative serves as a precursor for synthesizing peptidomimetics and hybrid α/β-peptides, as demonstrated in solid-phase peptide synthesis .

Nucleophilic Substitution at the Amino Group

The primary amine participates in alkylation and arylation reactions:

Reaction TypeReagents/ConditionsYieldProductSource
AlkylationMeI, K₂CO₃, DMF68%N-Methylated derivatives
ArylationR₂Br, K₂CO₃, DMF60-75%Aryl-substituted isoxazoles

For instance, treatment with methyl iodide in methanol under microwave irradiation yields N-methylated products with high efficiency .

Cyclization and Heterocycle Formation

The amino group facilitates cycloaddition and ring-closing reactions:

Reaction TypeReagents/ConditionsYieldProductSource
(3 + 2) CycloadditionCu(I)/Ru(II) catalysts, alkenes/alkynes55-80%Fused bicyclic systems
Imine formationNaBH₄, THF/MeOH65%Tetrahydroisoquinoline analogues

Cyclization with Lawesson’s reagent under thermal conditions produces thioamide derivatives, expanding structural diversity .

Electrophilic Aromatic Substitution

The phenyl and isoxazole rings undergo halogenation and nitration:

Reaction TypeReagents/ConditionsYieldProductSource
BrominationNBS, benzoyl peroxide30-40%Brominated isoxazole derivatives
NitrationHNO₃/H₂SO₄50%Nitro-substituted analogues

Brominated intermediates are critical for Suzuki-Miyaura cross-coupling reactions to install aryl/heteroaryl groups .

Reduction and Oxidation Reactions

The amino group and ester functionality are redox-active:

Reaction TypeReagents/ConditionsYieldProductSource
ReductionZn, AcOH/MeOH75%Deoxygenated isoxazoline derivatives
OxidationKMnO₄, H₂O/acetone60%Hydroxylated metabolites

Selective reduction of the isoxazole ring to isoxazoline has been achieved using zinc in acidic methanol .

Table 2: Biological Activity of Selected Derivatives

CompoundTargetIC₅₀/EC₅₀Application
5s (thienyl derivative)FXR12.2 μMMetabolic regulation
AMIA-peptide hybridProtease8.5 μMAntiviral agents

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 5-amino-3-phenylisoxazole-4-carboxylate derivatives as anticancer agents. A structure-activity relationship (SAR) analysis revealed that modifications to the isoxazole core can enhance the inhibition of transcription factors associated with cardiac hypertrophy and cancer cell proliferation. For instance, compounds derived from this structure demonstrated significant activity against various tumor cell lines, indicating their potential as therapeutic agents in oncology .

Case Study:
A study synthesized 220 derivatives of methyl 5-amino-3-phenylisoxazole-4-carboxylate, assessing their effects on the GATA4-NKX2-5 transcriptional synergy. The most potent compounds displayed IC50 values in the micromolar range, emphasizing their efficacy in modulating gene expression related to cancer progression .

Antimicrobial Properties

The antimicrobial properties of methyl 5-amino-3-phenylisoxazole-4-carboxylate have also been investigated. In vitro studies showed that certain derivatives exhibited activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell walls or interference with metabolic pathways .

Data Table: Antimicrobial Activity

CompoundPathogenZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CPseudomonas aeruginosa18

Peptide Synthesis

Methyl 5-amino-3-phenylisoxazole-4-carboxylate has been explored as a building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide chains allows for the generation of novel peptidomimetics with enhanced biological activities. This approach is particularly valuable for developing therapeutics that mimic natural peptides but exhibit improved stability and bioavailability .

Case Study:
Research demonstrated that this compound could be successfully coupled to resin-bound peptides under various reaction conditions, yielding bioactive peptides that were characterized using mass spectrometry .

Corrosion Inhibition

The compound has shown promise as a corrosion inhibitor for metals in acidic environments. Studies indicate that methyl 5-amino-3-phenylisoxazole-4-carboxylate can significantly reduce corrosion rates of low carbon steel in hydrochloric acid solutions, making it a candidate for industrial applications where metal protection is critical .

Data Table: Corrosion Inhibition Efficiency

Concentration (mg/L)Corrosion Rate (mm/year)Inhibition Efficiency (%)
5000.1246
10000.0860

Mechanism of Action

The mechanism of action of Methyl5-amino-3-phenylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid
  • 3-Phenyl-5-methylisoxazole-4-carboxylic acid
  • 5-Phenylisoxazole-3-carboxylic acid

Uniqueness

Methyl5-amino-3-phenylisoxazole-4-carboxylate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a versatile intermediate in organic synthesis .

Biological Activity

Methyl 5-amino-3-phenylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

Methyl 5-amino-3-phenylisoxazole-4-carboxylate features a unique isoxazole ring structure, which is known for its ability to interact with various biological targets. The compound can be synthesized through various methods, including solid-phase peptide synthesis, which allows for the incorporation of this β-amino acid into peptide chains, enhancing their therapeutic properties .

The biological activity of Methyl 5-amino-3-phenylisoxazole-4-carboxylate can be attributed to its ability to modulate multiple signaling pathways:

  • Apoptosis Induction : Studies have shown that derivatives of isoxazoles can induce apoptosis in cancer cells by activating caspases and cleaving poly(ADP-ribose) polymerase (PARP), which are critical markers of programmed cell death .
  • Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated in neuroblastoma and glioblastoma models, showing lower lethal concentrations compared to existing chemotherapeutic agents .

Table 1: Biological Activity Overview

Activity TypeModel SystemObserved EffectsReference
Apoptosis InductionH146 xenograft tumorsInduction of PARP and caspase-3
CytotoxicityNeuroblastoma cell linesLC50 < 200 nM
Immunological ActivityMouse splenocyte culturesStimulatory effects on antibody production
Antituberculous ActivityMycobacterium tuberculosisModerate bioactivity (MIC = 0.34–0.41 μM)

Case Studies

  • Anticancer Research : A study reported that Methyl 5-amino-3-phenylisoxazole-4-carboxylate derivatives exhibited potent cytotoxicity in several cancer cell lines, particularly in glioblastoma models where it significantly reduced cell viability at nanomolar concentrations .
  • Immunological Response : Research involving the immunological effects of derivatives showed that they could enhance polyclonal antibody production in human peripheral blood cells, indicating potential applications in immunotherapy .
  • Antituberculous Activity : The compound has also been tested against Mycobacterium tuberculosis, demonstrating moderate efficacy compared to traditional treatments like isoniazid .

Q & A

Q. Methodological Guidance

  • pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λ_max ~260 nm) or LC-MS over 24–72 hours. Amino group protonation at low pH may accelerate ester hydrolysis .
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C) and Arrhenius plots to model shelf life. Store samples at –20°C for long-term stability .
  • Light Sensitivity : Conduct accelerated aging under UV light (254 nm) and compare with dark controls.

How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs) to identify reactive sites. For Methyl 5-amino-3-phenylisoxazole-4-carboxylate, the LUMO is localized on the ester carbonyl, suggesting susceptibility to nucleophilic attack. Solvent effects (e.g., DMSO vs. THF) can be modeled using the SMD continuum approach. Validate predictions experimentally via kinetic studies with amines or thiols .

What chromatographic techniques are most effective for purifying this compound?

Q. Methodological Guidance

  • Normal-Phase HPLC : Use silica columns with hexane/ethyl acetate gradients (70:30 to 50:50) to separate regioisomers.
  • Reverse-Phase HPLC : C18 columns with methanol/water (0.1% TFA) resolve polar degradation products.
  • Preparative TLC : Ideal for small-scale purification; visualize spots under UV (254 nm) and elute with dichloromethane/methanol .

How does the compound’s electronic structure influence its UV-Vis absorption profile?

Advanced Research Question
The conjugated isoxazole ring and amino group create a π→π* transition at ~260 nm (ε ≈ 10⁴ M⁻¹cm⁻¹), with n→π* contributions from the ester carbonyl at ~310 nm. Solvatochromic shifts in polar solvents (e.g., red shift in DMSO) reflect dipole-dipole interactions. TD-DFT simulations (CAM-B3LYP) align well with experimental spectra, enabling predictive modeling for derivatives .

What are the best practices for documenting and reproducing synthetic procedures?

Q. Methodological Guidance

  • Detailed Logs : Record exact equivalents, solvent grades, and reaction times (e.g., "stirred at 80°C for 6 h under N₂").
  • Purity Criteria : Report HPLC purity (>95%) and characterize batches with ¹H/¹³C NMR, HRMS, and melting points.
  • Reproducibility : Use control experiments to verify critical steps (e.g., amine protection/deprotection efficiency) .

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